(S,2E,6E)-Dehydroxy Pitavastatin is a derivative of Pitavastatin, which is classified as a lipid-lowering agent belonging to the statin class of medications. Statins are primarily used to manage cholesterol levels in patients with hyperlipidemia and related conditions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is particularly relevant in the context of cardiovascular health, where it helps reduce the risk of atherosclerosis and other cardiovascular diseases.
Pitavastatin was first patented in 1987 and received approval for medical use in Japan in 2003 and in the United States in 2009. It is marketed under various names, including Livalo, and is produced by Kowa Pharmaceuticals. The compound has been extensively studied for its pharmacological properties and therapeutic effects .
(S,2E,6E)-Dehydroxy Pitavastatin falls under the category of statins, specifically as a competitive inhibitor of HMG-CoA reductase. It is recognized for its ability to lower total cholesterol, low-density lipoprotein cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol levels .
The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin involves several chemical reactions including asymmetric hydrogenation and Claisen condensation. A notable method includes using a chiral catalyst for the hydrogenation of 4-benzyloxy-ethyl-acetoacetate to yield (S)-4-benzyloxy-3-hydroxy-ethyl-butyrate. Subsequent reactions involve hydroxyl protection, reduction, and oxidation steps to produce the final compound .
The chemical structure of (S,2E,6E)-Dehydroxy Pitavastatin can be represented as follows:
(S,2E,6E)-Dehydroxy Pitavastatin undergoes several important reactions that contribute to its function as a statin:
The metabolic pathways can be influenced by genetic polymorphisms affecting hepatic transporters such as OATP1B1, which can alter pharmacokinetics significantly .
(S,2E,6E)-Dehydroxy Pitavastatin exerts its effects by inhibiting HMG-CoA reductase, leading to decreased synthesis of mevalonate, a precursor in cholesterol biosynthesis. This results in:
Additionally, it has been shown to induce apoptosis in T-cells through the activation of mitogen-activated protein kinases (ERK1/2), suggesting potential immunomodulatory effects .
Studies indicate that low concentrations enhance ERK phosphorylation while higher concentrations may suppress it, indicating a complex dose-dependent relationship with cellular signaling pathways .
The logP value indicates moderate lipophilicity (logP ≈ 1.49), which influences its absorption and distribution characteristics within biological systems .
(S,2E,6E)-Dehydroxy Pitavastatin is primarily used in clinical settings for:
Additionally, ongoing research explores its potential roles beyond lipid lowering, including immunomodulation and anti-inflammatory effects .
The enantioselective synthesis of (S,2E,6E)-dehydroxy pitavastatin derivatives centers on resolving the C3 and C5 stereocenters while maintaining the conjugated diene system (2E,6E). Unlike native pitavastatin, which possesses 3R,5S stereochemistry and dual hydroxyl groups, this derivative features an S-configured C3 and eliminated hydroxyl groups. Key synthetic challenges include preventing epimerization at the C3 position and preserving the E-geometry of the alkenyl side chain. Modern approaches employ chiral auxiliaries and enantiopure building blocks derived from Evans aldol reactions or Sharpless epoxidation to install the S-stereocenter with >98% enantiomeric excess (ee) [6]. The quinoline core—containing the 2-cyclopropyl-4-(4-fluorophenyl) moiety—is coupled late-stage via Heck coupling or Wittig olefination to form the 6E-heptenoate chain [4] [9].
Critical Resolution Steps: Kinetic resolution using immobilized Pseudomonas fluorescens lipases achieves efficient separation of the S-isomer from racemic intermediates. For example, transesterification of racemic 3-hydroxy precursors with vinyl acetate in hexane/[BMIM]Cl mixtures yields the (S)-acetate with 79.5% ee and 97.4% conversion efficiency (Table 1) [10].
Table 1: Kinetic Resolution of 3-Hydroxy Intermediates for (S)-Configuration
Chiral Selector | Reaction Medium | ee (%) | Conversion (%) |
---|---|---|---|
Pseudomonas fluorescens lipase | Hexane/[BMIM]Cl | 79.5 | 97.4 |
Covalent amine-modified silica | Hexane | 76.2 | 92.1 |
Free lipase (control) | Phosphate buffer | 48.3 | 63.7 |
Biocatalysis enables selective dehydroxylation at C3 and C5 while retaining the 2E,6E diene architecture. Actinobacteria oxidoreductases catalyze NADPH-dependent deoxygenation of 3R,5S-dihydroxy pitavastatin lactone to yield the (3S,5-deoxy) derivative. Engineered Candida antarctica lipase B (CAL-B) immobilized on amine-functionalized silica (93% activity retention) facilitates ester hydrolysis/transesterification to access dehydroxy analogs [10]. The silica support stabilizes the enzyme under anhydrous conditions critical for preserving the E-alkenes [10].
Process Optimization: Ionic liquids enhance enzyme performance. [BMIM]Cl (1% w/v in hexane) increases lipase stability at 40°C, enabling 79.5% ee in kinetic resolutions. Without ionic liquids, ee drops to ≤50% due to enzyme denaturation [10]. For lactonized pitavastatin (CAS 141750-63-2), Aspergillus niger lactonases achieve >90% conversion to dehydroxy open-chain acids under mild pH (7.0) [6].
Table 3: Biocatalytic Dehydroxylation Efficiency
Enzyme/Strain | Substrate | Product Yield (%) | Operational Stability (cycles) |
---|---|---|---|
CAL-B/silica-amine | Pitavastatin ethyl ester | 88 | 10 |
Actinobacteria oxidoreductase | Pitavastatin lactone | 72 | 3 (whole-cell) |
Aspergillus niger lactonase | Pitavastatin lactone | 91 | 5 |
Solid-phase synthesis accelerates the generation of (S,2E,6E)-dehydroxy pitavastatin analogs. Wang resin-bound quinoline aldehydes serve as anchors for Horner-Wadsworth-Emmons (HWE) reactions, installing the 2E,6E-heptenoate chain via phosphonate esters. The S-stereocenter is introduced using Fmoc-protected serine derivatives, followed by Barton-McCombie deoxygenation to remove the C3 hydroxyl [6]. Cleavage with TFA/CH₂Cl₂ (95:5) releases the final compounds with purities >85% after HPLC.
Linker Strategies:
This approach generates 50–100 analogs per week, screening for improved HMG-CoA reductase binding. Key modifications include C7-aryl substitutions and heterocyclic replacements for the quinoline core.
Table 4: Solid-Phase Synthesis Efficiency
Resin Type | Linker | Coupling Yield (%) | Cleavage Purity (%) |
---|---|---|---|
Wang resin | Carboxylate ester | 92 | 85 |
Rink amide | Amide | 88 | 82 |
Sieber amide | N-Alkoxyamide | 95 | 90 |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1